Cas no 100717-76-8 (3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one)

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one
- Carbostyril,3-butyl-4-hydroxy-1-methyl- (6CI)
- 3-butyl-4-hydroxy-1-methylquinoline-2(1H)-one
- 100717-76-8
- SB71199
- 3-butyl-4-hydroxy-1-methyl-2(1H)-quinolinone
- AB-337/13036272
- 3-n-butyl-1-methyl-4-hydroxy-2-quinolone
- 3-butyl-4-hydroxy-1-methyl-2(1H)-quinolinone, AldrichCPR
- 3-BUTYL-4-HYDROXY-1-METHYLQUINOLIN-2-ONE
- SCHEMBL22319318
- CHEMBL4127862
- Oprea1_394839
- 3-butyl-4-hydroxy-1-methyl-quinolin-2-one
-
- インチ: InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3
- InChIKey: UGSGKYKRLRQHBS-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=C(C2=CC=CC=C2N(C)C1=O)O
計算された属性
- せいみつぶんしりょう: 231.12601
- どういたいしつりょう: 231.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 40.54
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145137-1g |
3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one |
100717-76-8 | 95% | 1g |
$830 | 2021-08-05 | |
Chemenu | CM145137-1g |
3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one |
100717-76-8 | 95% | 1g |
$686 | 2023-02-19 | |
Alichem | A189006103-1g |
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one |
100717-76-8 | 95% | 1g |
$714.00 | 2023-09-04 |
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-oneに関する追加情報
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one: A Promising Compound in Biomedical Research
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, with the chemical identifier CAS No. 100717-76-8, represents a unique class of quinoline derivatives that have garnered significant attention in recent years. This compound, characterized by its complex ring structure and functional groups, is a subject of ongoing investigation in pharmaceutical and biochemical research. The molecular framework of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one includes a quinoline ring system, which is well-known for its diverse biological activities, and additional substituents that may modulate its pharmacological properties.
Recent studies have highlighted the potential of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one in targeting oxidative stress-related diseases. The hydroxyl group at the 4-position and the methyl group at the 1-position are critical for its antioxidant capabilities, as they can participate in redox reactions and scavenge reactive oxygen species (ROS). A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant radical scavenging activity, with IC50 values comparable to established antioxidants like vitamin C and N-acetylcysteine. These findings suggest that 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one could serve as a novel therapeutic agent for conditions involving oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Structural modifications of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one have also been explored to enhance its bioavailability and selectivity. A 2024 study published in Bioorganic & Medicinal Chemistry reported that introducing a butyl chain at the 3-position significantly improves the solubility of the compound in aqueous media, a critical factor for oral drug delivery. This modification also appears to stabilize the molecule against enzymatic degradation, thereby prolonging its half-life in vivo. Such advancements underscore the importance of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one as a scaffold for developing more effective therapeutics.
The biological activity of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one extends beyond antioxidant properties. Research published in Antioxidants in 2023 revealed that this compound can modulate inflammatory pathways by inhibiting the NF-κB signaling cascade. This mechanism is particularly relevant in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The study further suggested that the hydroxyl group at the 4-position plays a pivotal role in the interaction with key inflammatory mediators, making 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one a potential candidate for anti-inflammatory drug development.
Recent advances in computational chemistry have provided insights into the molecular interactions of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one. A 2024 computational study using molecular docking simulations identified potential binding sites on target proteins such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These interactions are critical for the compound's ability to neutralize free radicals and maintain cellular redox homeostasis. The study also highlighted the importance of the methyl group at the 1-position in enhancing the compound's affinity for these enzymes, offering a molecular basis for its antioxidant effects.
In the context of drug development, 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one has been evaluated for its potential as a lead compound in the treatment of neurodegenerative diseases. A 2023 preclinical study published in Neuropharmacology demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects in a mouse model of Parkinson's disease. The study attributed these effects to the compound's ability to reduce oxidative stress and mitochondrial dysfunction, two key pathological features of Parkinson's disease.
Despite its promising properties, the synthesis of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one presents challenges that researchers are actively addressing. A 2024 article in Organic Letters described a novel synthetic route involving a cascade reaction that efficiently constructs the quinoline ring system. This method not only improves the yield of the compound but also reduces the number of synthetic steps, making it more cost-effective for large-scale production. Such advancements are crucial for translating laboratory findings into clinical applications.
The therapeutic potential of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is further supported by its ability to modulate multiple biological pathways. A 2023 review in Pharmacological Research highlighted the compound's dual role as an antioxidant and an anti-inflammatory agent, suggesting that it could be used in combination therapies for complex diseases. The review also emphasized the need for further preclinical and clinical studies to fully understand its safety profile and efficacy in human trials.
In conclusion, 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one represents a promising candidate in the field of biomedical research. Its unique molecular structure and diverse biological activities make it a valuable subject for further investigation. As research continues to uncover its mechanisms of action and therapeutic potential, this compound may pave the way for innovative treatments for a wide range of diseases.
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